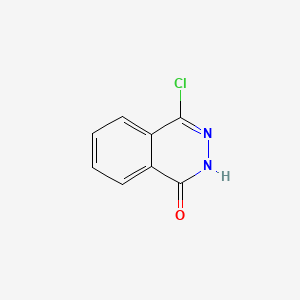

4-chlorophthalazin-1(2H)-one

描述

Historical Context and Significance of Phthalazinone Scaffolds in Medicinal Chemistry

The phthalazinone scaffold, a bicyclic nitrogen-containing heterocycle, has a rich history in medicinal chemistry, serving as a "privileged" structure in drug discovery. researchgate.netmdpi.com Though relatively rare in nature, synthetic phthalazinone derivatives have demonstrated a remarkable breadth of pharmacological activities. researchgate.net Their versatility allows them to interact with a wide array of biological targets, making them a flexible and valuable scaffold for medicinal chemists. researchgate.net

Historically, research into phthalazine (B143731) and its derivatives has led to the discovery of compounds with a wide range of therapeutic applications, including:

Antihypertensive agents osf.io

Anticonvulsant properties longdom.org

Cardiotonic effects longdom.org

Vasorelaxant activity osf.io

Anti-inflammatory and analgesic properties osf.ioesmed.org

More recently, the significance of the phthalazinone scaffold has been further solidified by its incorporation into targeted therapies, particularly in oncology. Phthalazinone-based compounds have emerged as potent inhibitors of various enzymes crucial for cancer cell survival and proliferation. nih.govbenthamdirect.com A prime example is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. osf.ionih.gov This has led to the development of successful anticancer drugs. frontiersin.org The ability of the phthalazinone core to be readily functionalized has allowed for the synthesis of a vast library of derivatives, each with the potential for unique biological activity. researchgate.netosf.io

Overview of 4-chlorophthalazin-1(2H)-one as a Key Heterocyclic Intermediate

This compound is a pivotal intermediate in the synthesis of a multitude of more complex phthalazinone derivatives. iiste.org Its structure, featuring a reactive chlorine atom at the 4-position, makes it an ideal starting material for introducing various functional groups through nucleophilic substitution reactions. thieme-connect.de This versatility is a cornerstone of its importance in synthetic and medicinal chemistry.

The synthesis of this compound can be achieved through several established routes. A common method involves the chlorination of the corresponding phthalazinone precursor using reagents like phosphorus oxychloride. iiste.orgnih.gov The resulting this compound can then be subjected to a variety of chemical transformations. For instance, the chlorine atom can be displaced by amines, alcohols, and other nucleophiles to generate a diverse array of substituted phthalazinones. thieme-connect.denih.gov

The reactivity of the chlorine atom in this compound allows for its use in the construction of complex molecular architectures. This has been instrumental in the synthesis of compounds with targeted biological activities. For example, it serves as a key building block in the preparation of potent enzyme inhibitors, where the substituent introduced at the 4-position plays a crucial role in binding to the target protein. acs.org

Current Research Landscape and Future Directions for Phthalazinone Derivatives

The current research landscape for phthalazinone derivatives is vibrant and continues to expand into new therapeutic areas. A significant focus remains on the development of novel anticancer agents. nih.govbenthamdirect.comfrontiersin.org Researchers are actively exploring new phthalazinone-based compounds as inhibitors of various cancer-related targets, including:

PARP Inhibitors: Building on the success of existing drugs, new phthalazinone derivatives are being designed and synthesized to exhibit enhanced potency and selectivity as PARP inhibitors. nih.gov

Dual-Target Inhibitors: A promising strategy involves the design of phthalazinone derivatives that can inhibit multiple targets simultaneously, such as dual PARP-1/HDAC-1 inhibitors, which could offer a synergistic antitumor effect. nih.gov

VEGFR-2 Inhibitors: The phthalazinone scaffold is being utilized to develop inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. nih.gov

Aurora Kinase Inhibitors: Phthalazinone-based compounds are being investigated as inhibitors of Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells. osf.io

Beyond oncology, the therapeutic potential of phthalazinone derivatives is being explored in other areas, such as anti-inflammatory and analgesic agents. esmed.org Future research will likely focus on several key areas:

Expansion of Therapeutic Applications: Investigating the efficacy of phthalazinone derivatives against a broader range of diseases, including neurodegenerative disorders and infectious diseases.

Development of More Selective Inhibitors: Fine-tuning the structure of phthalazinone derivatives to achieve greater selectivity for their intended biological targets, thereby potentially reducing off-target effects.

Novel Synthetic Methodologies: The development of new and more efficient synthetic routes to access structurally diverse phthalazinone derivatives will continue to be an important area of research. researchgate.net

The continued exploration of the phthalazinone scaffold, with this compound as a key intermediate, holds great promise for the discovery of the next generation of innovative medicines.

Data Tables

Table 1: Selected Pharmacological Activities of Phthalazinone Derivatives

| Pharmacological Activity | Target/Mechanism | Reference(s) |

| Anticancer | PARP Inhibition | osf.ionih.gov |

| Anticancer | VEGFR-2 Inhibition | nih.gov |

| Anticancer | Aurora Kinase Inhibition | osf.io |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | osf.io |

| Antihypertensive | Vasorelaxation | osf.io |

Table 2: Examples of Phthalazinone Derivatives in Research

| Compound Name | Therapeutic Target/Application | Key Findings | Reference(s) |

| DLC-1 | PARP-1 | Exhibited high inhibitory activity against the PARP-1 enzyme with an IC50 value of <0.2 nM. | nih.gov |

| DLC-49 | Dual PARP-1/HDAC-1 | Showed potent dual-target inhibitory activity with IC50 values of 0.53 nM for PARP-1 and 17 nM for HDAC-1. | nih.gov |

| Olaparib | PARP | A marketed anticancer drug. | frontiersin.org |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKGMJDOJRNSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379411 | |

| Record name | 4-chlorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-69-4 | |

| Record name | 4-chlorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chlorophthalazin 1 2h One and Its Derivatives

Classical and Optimized Synthesis Routes to the Phthalazinone Core

The construction of the fundamental phthalazinone skeleton can be achieved through several classical and optimized synthetic pathways. These methods primarily involve the cyclocondensation of readily available precursors.

Synthesis from Phthalhydrazide (B32825) and Phosphorus Oxychloride

A direct and common method for the preparation of 4-chlorophthalazin-1(2H)-one involves the treatment of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) with a chlorinating agent, most notably phosphorus oxychloride (POCl3). Phthalhydrazide itself can be synthesized from the reaction of dimethylphthalate derivatives with hydrazine (B178648). indianchemicalsociety.com The reaction with POCl3 proceeds via the conversion of the lactam functional group into a chloro-substituted aromatic system.

The mechanism of this chlorination is analogous to the conversion of other heterocyclic lactams to their chloro-derivatives. nih.govresearchgate.net The oxygen atom of the amide in phthalhydrazide attacks the phosphorus atom of POCl3, leading to the formation of a phosphorylated intermediate. Subsequent attack by a chloride ion and elimination of a phosphate (B84403) byproduct results in the formation of the desired this compound. The reaction is typically carried out by heating the reactants, often in the absence of a solvent or in a high-boiling inert solvent. The use of a mixture of POCl3 and phosphorus pentachloride (PCl5) can also be employed to enhance the chlorinating power of the reagent system. indianchemicalsociety.com

Table 1: Typical Reaction Conditions for Synthesis from Phthalhydrazide

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phthalhydrazide | POCl3 | Neat | 100-110 | 2-4 | Good |

Phthalic Anhydride (B1165640) as a Precursor for Phthalazinone Formation

Phthalic anhydride is a widely utilized and commercially available starting material for the synthesis of the phthalazinone core. longdom.orgjst.go.jp The most common approach involves the reaction of phthalic anhydride with hydrazine or its derivatives. longdom.org The reaction with hydrazine hydrate (B1144303) typically proceeds in two steps. Initially, the hydrazine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form an intermediate 2-carboxybenzoylhydrazide. Subsequently, intramolecular cyclization with the elimination of a water molecule affords the phthalazinone ring system. ekb.eg

This reaction can be carried out in various solvents, including ethanol (B145695) and acetic acid. longdom.orgekb.eg The use of acetic acid can facilitate the cyclization step. longdom.org This method provides a versatile route to a variety of phthalazinone derivatives by employing substituted hydrazines.

Table 2: Synthesis of Phthalazinone Core from Phthalic Anhydride

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| Phthalic Anhydride | Hydrazine Hydrate | Ethanol | Reflux | Phthalazin-1(2H)-one |

Chlorination Strategies for the Phthalazinone Ring System

To obtain this compound from the parent phthalazin-1(2H)-one, a direct chlorination step is necessary. As mentioned previously, phosphorus oxychloride (POCl3) is the reagent of choice for this transformation. indianchemicalsociety.comnih.gov The reaction converts the hydroxyl group of the lactim tautomer of the phthalazinone into a chlorine atom.

The reaction conditions typically involve heating the phthalazinone with an excess of POCl3. The process can be conducted without a solvent or in the presence of a base such as N,N-dimethylaniline. researchgate.net The reaction temperature is a critical parameter and is usually maintained in the range of 70-90 °C to ensure a clean and efficient conversion. nih.gov The mechanism involves the formation of a phosphorylated intermediate, which is then nucleophilically attacked by a chloride ion to yield the chloro-substituted product. nih.govresearchgate.net

Regioselective and Stereoselective Synthetic Approaches

The functionalization of the this compound core often requires precise control over the regioselectivity of the reactions to obtain the desired isomers.

Strategies for Selective N-Alkylation vs. O-Alkylation in this compound Systems

The phthalazinone ring possesses two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom of the carbonyl group (O-alkylation), due to lactam-lactim tautomerism. nih.gov The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. nih.govresearchgate.net

Generally, N-alkylation is favored under conditions that promote the formation of the nitrogen anion, which is a softer nucleophile. This is often achieved using a strong base in a polar aprotic solvent like DMF. nih.gov For instance, the alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in a mixture of acetone (B3395972) and DMF resulted in the exclusive formation of the N-substituted product. nih.gov The interaction between the highest occupied molecular orbital (HOMO) at the nitrogen atom and the lowest unoccupied molecular orbital (LUMO) of the electrophile is thought to be a key factor driving this selectivity. nih.gov

Conversely, O-alkylation might be favored under conditions that promote the formation of the oxygen anion, a harder nucleophile, or through the use of hard alkylating agents. However, for phthalazinones, N-alkylation is often the predominant pathway. nih.gov

Table 3: Factors Influencing N- vs. O-Alkylation

| Factor | Favors N-Alkylation | Favors O-Alkylation (Hypothetical) |

|---|---|---|

| Base | Strong bases (e.g., K2CO3, NaH) | Weaker bases, specific counter-ions |

| Solvent | Polar aprotic (e.g., DMF, Acetone) | Non-polar or protic solvents |

| Alkylating Agent | Soft electrophiles (e.g., alkyl halides) | Hard electrophiles |

| Temperature | Varies | Varies |

Regioselective Functionalization of the Phthalazinone Core

Beyond N-alkylation, the regioselective functionalization of the phthalazinone core, particularly at the carbon atoms of the benzene (B151609) ring, is crucial for creating diverse derivatives. Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for this purpose. researchgate.netrsc.org The nitrogen and oxygen atoms within the phthalazinone structure can act as directing groups, facilitating the regioselective functionalization of specific C-H bonds. researchgate.netrsc.org

For example, palladium-catalyzed reactions have been successfully employed for the regioselective C-arylation of 2-aryl-2,3-dihydrophthalazine-1,4-diones. researchgate.net Similarly, rhodium(III) catalysis has been used for phthalazinone-assisted C-N bond formation using dioxazolones as amidation sources, demonstrating excellent site-selectivity. acs.org These methods provide efficient routes to functionalized phthalazinones that would be difficult to access through traditional synthetic methods. The choice of the transition metal catalyst, ligand, and reaction conditions are critical for controlling the regioselectivity of these C-H functionalization reactions. researchgate.netrsc.org

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives from this compound, particularly through the introduction of substituents at the 4-position, can give rise to important stereochemical phenomena. A key consideration is the potential for atropisomerism, a type of axial chirality resulting from hindered rotation around a single bond. nih.gov

When an aryl or other bulky group is introduced at the C4-position, the steric hindrance between this new substituent and the adjacent carbonyl group, as well as the fused benzene ring, can restrict free rotation around the C-C bond connecting the phthalazinone core and the substituent. If this rotational barrier is sufficiently high, it can lead to the existence of stable, non-interconverting enantiomers known as atropisomers. These stereoisomers, despite not having a traditional chiral center, are non-superimposable mirror images. nih.gov

The stability of atropisomers is a critical factor in drug discovery and is often categorized into three classes based on their half-life (t₁/₂) for racemization at a given temperature:

Class 1: Rapidly interconverting (t₁/₂ < 60 seconds). These are typically treated as achiral molecules, though they may adopt a specific chiral conformation when binding to a biological target. nih.govnih.gov

Class 2: Moderately stable (t₁/₂ between 60 seconds and 4.5 years). These present challenges in drug development as their stereochemical instability can complicate characterization and biological evaluation. nih.gov

Class 3: Configurationally stable (t₁/₂ > 4.5 years). These are considered suitable for development as single enantiomers, akin to compounds with traditional point chirality. nih.gov

The distinct three-dimensional arrangement of atropisomers means they can exhibit significantly different pharmacological and toxicological profiles. One atropisomer may bind to a target receptor with high affinity, while the other may be inactive or interact with off-target proteins, leading to undesirable side effects. Therefore, controlling the stereochemical outcome of synthetic reactions involving this compound is paramount. The development of atroposelective synthetic methods, which favor the formation of one atropisomer over the other, is an area of active research.

Transition Metal-Catalyzed Coupling Reactions in Phthalazinone Chemistry

Transition metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including phthalazinones. rsc.org Catalysts based on metals such as palladium, copper, rhodium, and ruthenium enable a wide range of transformations, including cross-coupling and C-H activation/functionalization, offering efficient and selective routes to novel derivatives. rsc.orgresearchgate.net These methods are particularly valuable for derivatizing this compound, where the chlorine atom serves as an effective leaving group for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and demonstrates excellent functional group tolerance, making it well-suited for the late-stage functionalization of complex molecules. chem-station.com

In the context of phthalazinone chemistry, this compound is an ideal substrate for Negishi coupling. The chlorine atom at the C4 position can be readily displaced by a variety of aryl, heteroaryl, or alkyl groups. The reaction typically involves the in situ or pre-formed organozinc reagent (R-ZnX) and a palladium(0) catalyst, which is often generated in situ from a stable palladium(II) precatalyst. wikipedia.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond of the phthalazinone, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the C4-substituted product and regenerate the catalyst.

A range of palladium catalysts and ligands can be employed to optimize the reaction, with common choices including Pd(PPh₃)₄ and more advanced precatalyst systems designed for high activity and stability. organic-chemistry.org The versatility of the organozinc partner allows for the introduction of a wide array of substituents, providing access to a large chemical space of novel phthalazinone derivatives.

| Organozinc Reagent | Catalyst System (Exemplary) | Resulting C4-Substituent |

|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | Phenyl |

| 2-Thienylzinc bromide | PdCl₂(dppf) | Thiophen-2-yl |

| 4-Methoxyphenylzinc chloride | Pd(P(t-Bu)₃)₂ | 4-Methoxyphenyl |

| Ethylzinc iodide | Pd₂(dba)₃ / XPhos | Ethyl |

| Benzylzinc chloride | PEPPSI-IPr | Benzyl (B1604629) |

While palladium is dominant in cross-coupling, copper catalysis has emerged as a cost-effective and powerful alternative, particularly in C-H activation strategies. A novel approach for the construction of the phthalazin-1(2H)-one scaffold itself has been developed utilizing a copper-mediated cascade C–H/C–H coupling and intramolecular annulation. beilstein-journals.orgnih.gov

This methodology does not start from this compound but rather builds the core structure from simpler precursors. The process typically involves the coupling of a benzamide (B126) derivative, which contains a directing group (e.g., 8-aminoquinoline), with a terminal alkyne. beilstein-journals.orgresearchgate.net The reaction proceeds through a plausible organocopper(III) intermediate, leading to the formation of a 3-benzylidene-2-(directing group)isoindolin-1-one. This transformation is notable for its high stereo- and regioselectivity under mild conditions. beilstein-journals.org

The final step to obtain the phthalazinone scaffold involves the removal of the directing group via hydrazinolysis. Treatment with hydrazine hydrate under microwave irradiation cleaves the directing group and forms the heterocyclic phthalazinone ring, yielding 4-benzylphthalazin-1(2H)-one derivatives in good yields. beilstein-journals.org This strategy showcases the power of copper catalysis in constructing the fundamental phthalazinone core through efficient C-H activation pathways.

| Benzamide Substrate | Alkyne Substrate | Key Reaction Steps | Final Product Type |

|---|---|---|---|

| N-(quinolin-8-yl)benzamide | Ethynylbenzene | 1. Cu(OAc)₂-mediated C-H/C-H coupling & annulation 2. Hydrazinolysis (N₂H₄·H₂O, NaOH) | 4-Benzylphthalazin-1(2H)-one |

| 4-Methyl-N-(quinolin-8-yl)benzamide | Ethynylbenzene | 1. Cu(OAc)₂-mediated C-H/C-H coupling & annulation 2. Hydrazinolysis (N₂H₄·H₂O, NaOH) | 4-Benzyl-7-methylphthalazin-1(2H)-one |

| N-(quinolin-8-yl)benzamide | 1-Ethynyl-4-fluorobenzene | 1. Cu(OAc)₂-mediated C-H/C-H coupling & annulation 2. Hydrazinolysis (N₂H₄·H₂O, NaOH) | 4-(4-Fluorobenzyl)phthalazin-1(2H)-one |

Multicomponent and One-Pot Reactions for Novel this compound Derivatives

Multicomponent reactions (MCRs) and one-pot syntheses represent highly efficient and atom-economical strategies for the construction of complex molecular architectures. nih.gov In these reactions, three or more reactants are combined in a single vessel to form a final product that incorporates portions of all the starting materials. This approach avoids the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. Such strategies are exceptionally valuable for building libraries of novel phthalazinone derivatives for drug discovery.

A prominent application of MCRs in this area is the synthesis of fused heterocyclic systems built upon the phthalazinone core. Cyclocondensation reactions are particularly effective for this purpose. A widely used strategy involves the three-component reaction of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) to generate 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. nih.govchemrevlett.com

This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of phthalhydrazide to the resulting electron-deficient alkene. A subsequent intramolecular cyclization and dehydration yields the final fused polycyclic product. chemrevlett.com A variety of catalysts, including organocatalysts like imidazole (B134444) or enzymes such as lipase, can be used to promote this transformation under mild and often environmentally friendly conditions. nih.govresearchgate.net By varying the aldehyde component, a diverse range of substituted pyrazolophthalazines can be readily accessed.

| Aldehyde Component | Active Methylene Component | Catalyst/Conditions (Exemplary) | Fused System Formed |

|---|---|---|---|

| Benzaldehyde | Malononitrile | Imidazole, EtOH/H₂O, 80°C | 1-Phenyl-1H-pyrazolo[1,2-b]phthalazine derivative |

| 4-Chlorobenzaldehyde | Malononitrile | Aspergillus niger Lipase, Toluene/Buffer | 1-(4-Chlorophenyl)-1H-pyrazolo[1,2-b]phthalazine derivative |

| Indole-3-carboxaldehyde | Malononitrile | [DBUH][OAc], 60-65°C | 1-(Indol-3-yl)-1H-pyrazolo[1,2-b]phthalazine derivative |

| 4-Nitrobenzaldehyde | Ethyl cyanoacetate | NiCl₂·6H₂O, EtOH, Reflux | 1-(4-Nitrophenyl)-1H-pyrazolo[1,2-b]phthalazine derivative |

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming transformations that occur in a single synthetic operation without the addition of new reagents or catalysts. This approach offers remarkable efficiency in rapidly building molecular complexity from simple starting materials.

A recent example is the visible-light photoredox-catalyzed, metal-free, one-pot tandem synthesis of C4-phosphorylated phthalazin-1(2H)-ones. researchgate.netresearchgate.net This three-component reaction utilizes an arylhydrazine, 2-formylbenzoic acid, and a diarylphosphine oxide. The process begins with the in situ formation of the phthalazin-1(2H)-one core from the hydrazine and the 2-formylbenzoic acid. Concurrently, the photocatalyst, activated by visible light, promotes the generation of a P-centered radical from the diarylphosphine oxide. This radical then undergoes a regioselective addition to the C4 position of the newly formed phthalazinone, yielding the C4-phosphorylated product in a single, efficient operation. researchgate.net This methodology provides a mild and direct route to a class of phthalazinone derivatives that would be challenging to access through traditional methods.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its parent phthalazinone scaffold represents a significant advancement in sustainable chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org The core concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is central to these methodologies. rsc.orgjocpr.com Modern synthetic strategies increasingly incorporate benign solvents, reusable catalysts, and energy-efficient reaction conditions, moving away from traditional methods that often involve harsh reagents and generate significant waste.

Research into the synthesis of phthalazinone derivatives has yielded several methodologies that align with the tenets of green chemistry. These approaches include the use of water as a solvent, solvent-free reaction conditions, microwave-assisted synthesis, and the application of efficient and recyclable catalysts. researchgate.netlongdom.org Such methods are not only environmentally advantageous but also frequently offer benefits like shorter reaction times, operational simplicity, and higher yields. researchgate.net

Detailed Research Findings

Recent studies have demonstrated the successful application of green chemistry principles in synthesizing the phthalazinone core structure. A notable eco-friendly route involves a one-pot, water-mediated synthesis of 2-(substituted phenyl) phthalazin-1(2H)-one derivatives. researchgate.net This method utilizes readily available starting materials—phthalaldehydic acid and phenyl hydrazine—with oxalic acid serving as an inexpensive and effective catalyst. researchgate.net Conducting the reaction in water eliminates the need for volatile and often toxic organic solvents, significantly improving the process's environmental profile. researchgate.net

Another significant green approach is the development of catalyst- and solvent-free systems for the synthesis of phthalazinones. researchgate.net By reacting phthalaldehydic acid with substituted hydrazines without any medium, a highly atom-economical process is achieved, minimizing waste at the source. researchgate.net This method drastically shortens reaction times to as little as 20-60 minutes and simplifies product isolation, often requiring only crystallization. researchgate.net

Advanced catalytic systems also play a crucial role in the green synthesis of phthalazinone derivatives. Palladium-catalyzed reactions, for instance, are used for the amination of 4-bromophthalazinones, a class of compounds structurally related to this compound. beilstein-journals.orgnih.gov While these reactions may use organic solvents, the catalytic nature of the process adheres to green principles by reducing the need for stoichiometric reagents. beilstein-journals.org Furthermore, copper-mediated C–H activation provides an efficient pathway to the phthalazin-1(2H)-one scaffold, enhancing atom economy by avoiding the pre-functionalization of starting materials. beilstein-journals.org

The table below summarizes various green synthetic methodologies developed for phthalazinone and its derivatives, highlighting the key principles employed.

| Reaction/Method | Starting Materials | Catalyst/Solvent | Conditions | Key Green Advantage(s) |

| One-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones | Phthalaldehydic acid, Phenyl hydrazine | Oxalic acid / Water | Not specified | Use of water as a green solvent; inexpensive catalyst; operational simplicity. researchgate.net |

| Catalyst- and solvent-free synthesis | Phthalaldehydic acid, Substituted hydrazine | None / Solvent-free | Not specified | High atom economy; elimination of catalyst and solvent; reduced reaction time. researchgate.net |

| Palladium-catalyzed amination | 4-bromo-2-methylphthalazin-1(2H)-one, Morpholine | Xantphos/Pd(OAc)₂ / 1,4-dioxane | Not specified | Catalytic process reduces waste compared to stoichiometric reagents. beilstein-journals.org |

| Copper-mediated C–H activation and hydrazinolysis | (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one, Hydrazine hydrate | NaOH / Ethanol | 120 °C, 1h (Microwave) | High atom economy by avoiding pre-functionalized starting materials; use of microwave irradiation for energy efficiency. beilstein-journals.org |

| Three-component synthesis of pyran-linked hybrids | Phthalazinone derivative, 1H-pyrazole-5-carbaldehyde, Active methylene compounds | L-proline / Ethanol | 70–75°C, 50-60 min | High atom economy through a one-pot, multicomponent reaction strategy. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 4 Chlorophthalazin 1 2h One

Nucleophilic Substitution Reactions on the Chloro-Substituent

The chlorine atom at the 4-position of the phthalazinone ring is susceptible to nucleophilic attack, a common reaction pathway for introducing various functional groups into the molecule. This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms in the heterocyclic ring, which activate the carbon-chlorine bond towards substitution.

Reaction with Amines, Hydrazines, and Other Nitrogen Nucleophiles

The reaction of 4-chlorophthalazin-1(2H)-one with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, and hydrazine (B178648) hydrate (B1144303), has been extensively studied. researchgate.net These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov For instance, treatment of this compound with amines like piperidine, pyrrolidine, cyclohexylamine, and benzylamine (B48309) leads to the corresponding 4-amino-substituted phthalazinones. researchgate.net Similarly, reaction with hydrazine hydrate yields 4-hydrazinophthalazin-1(2H)-one, a key intermediate for the synthesis of more complex heterocyclic systems. researchgate.netnih.gov

The general scheme for this reaction can be represented as follows:

C_8H_5ClN_2O + R_2NH \rightarrow C_8H_5N_2O(NR_2) + HCl

Where R can be hydrogen, an alkyl, or an aryl group.

The reaction conditions for these substitutions can vary, but they often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the liberated hydrochloric acid. The choice of solvent and base can influence the reaction rate and yield.

A notable application of this reactivity is in the synthesis of biologically active molecules. For example, the condensation of 4-benzyl-1-chlorophthalazine with various nucleophiles, including amines and hydrazines, has been used to prepare a series of 4-benzylphthalazin-1-ylamino derivatives with potential antimicrobial activity. nih.gov

Reactions Involving Oxygen and Sulfur Nucleophiles

Analogous to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles can also displace the chloro substituent. While less common than amination reactions, these substitutions provide a route to 4-alkoxy- and 4-thio-substituted phthalazinones. For example, reaction with sodium methoxide (B1231860) would be expected to yield 4-methoxyphthalazin-1(2H)-one.

The reactivity of sulfur nucleophiles is noteworthy. msu.edu Thiols and thiophenols can react with this compound, often in the presence of a base, to form the corresponding 4-thioether derivatives. These reactions are significant as sulfur-containing heterocycles often exhibit interesting pharmacological properties. However, the high electrophilicity of the tetrazine ring, a related heterocyclic system, can sometimes lead to side reactions like reduction of the ring and disulfide formation when reacting with thiols. researchgate.netnih.gov

Impact of Reaction Conditions on Substitution Regioselectivity

In cases where the phthalazinone ring is further substituted, the regioselectivity of the nucleophilic substitution can be influenced by the nature and position of these substituents. For instance, in the case of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, a related heterocyclic compound, the substitution of a chloro group with a phenoxide nucleophile was found to be regioselective, favoring the 4-position. clockss.org The reaction conditions, such as the choice of base (NaH vs. K2CO3), also played a role in the product distribution. clockss.org While this example is not on this compound itself, it highlights the general principles that can govern regioselectivity in related systems. The electronic effects of the substituents on the ring and steric hindrance are key factors that direct the incoming nucleophile to a specific position.

Reactions Involving the Phthalazinone Ring System

Beyond the reactivity of the chloro substituent, the phthalazinone ring system itself can undergo chemical transformations.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene portion of the phthalazinone ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the fused heterocyclic ring. uci.edureddit.commasterorganicchemistry.comlibretexts.orgleah4sci.com However, under forcing conditions, reactions such as nitration or halogenation may be possible. The directing effect of the phthalazinone moiety would need to be considered. Typically, deactivating groups direct incoming electrophiles to the meta position relative to their point of attachment. Therefore, electrophilic attack would be expected to occur on the benzene ring at positions less influenced by the deactivating heterocyclic system.

Oxidation and Reduction Pathways of the Heterocyclic Ring

The phthalazinone ring contains both oxidizable and reducible functionalities. The heterocyclic part of the molecule can be susceptible to both oxidation and reduction, though these reactions are less commonly reported for this compound itself. libretexts.orgyoutube.com

Oxidation: The nitrogen atoms in the heterocyclic ring could potentially be oxidized. However, the presence of the electron-withdrawing carbonyl group makes the ring more resistant to oxidation compared to more electron-rich heterocyclic systems.

Reduction: The carbonyl group within the phthalazinone ring can be a target for reduction. Strong reducing agents could potentially reduce the C=O bond. Furthermore, the N-N bond in the hydrazine moiety is also a potential site for reductive cleavage under specific conditions, although this would lead to the opening of the heterocyclic ring.

Formation of Fused Heterocyclic Systems from this compound

The strategic location of the chloro and lactam functionalities in this compound allows for its effective use as a scaffold for building more complex polycyclic structures. The initial substitution of the chlorine atom by a dinucleophile, such as hydrazine, sets the stage for a subsequent intramolecular cyclization, leading to the formation of a new heterocyclic ring fused to the phthalazine (B143731) framework.

Synthesis of Triazolo[3,4-a]phthalazine Derivatives

A prominent class of fused heterocycles derived from this compound are the nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazines. These compounds are typically synthesized through a two-step process. The first step involves the conversion of this compound to 4-hydrazinophthalazin-1(2H)-one by treatment with hydrazine hydrate. This intermediate is then cyclized with a variety of one-carbon electrophiles to form the triazole ring.

The general mechanism involves the nucleophilic attack of the exocyclic amino group of 4-hydrazinophthalazin-1(2H)-one on the electrophilic carbon of the cyclizing agent. This is followed by an intramolecular cyclization, where the endocyclic nitrogen atom of the phthalazine ring attacks the newly formed imine or a related functional group, leading to the fused triazole ring after dehydration.

Several reagents can be employed for the cyclization of 4-hydrazinophthalazin-1(2H)-one, leading to a variety of substituents at the 3-position of the resulting nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazine system. For instance, reaction with carboxylic acids or orthoesters introduces an alkyl or aryl substituent. The use of carbon disulfide leads to the formation of a thione, which can be further alkylated, while reaction with cyanogen (B1215507) bromide yields an amino-substituted triazolophthalazine.

Table 1: Synthesis of 3-Substituted nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazine Derivatives

| Cyclizing Reagent | Resulting Substituent at C-3 | Reaction Conditions | Reference |

| Carboxylic Acids (R-COOH) | Alkyl/Aryl (R) | Reflux | researchgate.netmdpi.com |

| Orthoesters (RC(OR')₃) | Alkyl/Aryl (R) | Reflux | mdpi.com |

| Carbon Disulfide (CS₂) | Thione (=S) | Ethanolic KOH | sciforum.netresearchgate.net |

| Cyanogen Bromide (CNBr) | Amino (-NH₂) | Aqueous medium |

Reactions Leading to Other Polycyclic Phthalazine Frameworks

The versatility of this compound as a building block extends beyond the synthesis of triazolophthalazines. The key intermediate, 4-hydrazinophthalazin-1(2H)-one, can be reacted with various other electrophiles to construct different fused heterocyclic systems.

Synthesis of Tetrazolo[5,1-a]phthalazine (B18776) Derivatives:

A solid-phase synthesis approach has been developed for the preparation of tetrazolo[5,1-a]phthalazine derivatives. nih.gov In this method, a resin-bound chlorophthalazine, derived from this compound, is treated with sodium azide (B81097). The reaction proceeds via a nucleophilic aromatic substitution of the chloro group by the azide ion, followed by an intramolecular cyclization to form the fused tetrazole ring. nih.gov This method provides a high-yield route to this particular polycyclic system.

Synthesis of Pyrazolo[5,1-a]phthalazine Derivatives:

The reaction of 1-hydrazinophthalazine derivatives with β-dicarbonyl compounds, such as acetylacetone, has been reported to yield pyrazole (B372694) derivatives. nih.gov This suggests a potential pathway for the synthesis of pyrazolo[5,1-a]phthalazin-6(5H)-one derivatives starting from 4-hydrazinophthalazin-1(2H)-one. The mechanism would likely involve the initial condensation of the hydrazine moiety with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring.

Table 2: Synthesis of Other Polycyclic Phthalazine Frameworks

| Target Polycyclic System | Key Reagent | Proposed Intermediate | Reaction Conditions | Reference |

| Tetrazolo[5,1-a]phthalazine | Sodium Azide | Resin-bound Azidophthalazine | Solid-phase synthesis | nih.gov |

| Pyrazolo[5,1-a]phthalazine | Acetylacetone | Hydrazone intermediate | Not specified | nih.gov |

The synthesis of other fused systems, such as imidazo[2,1-a]phthalazines, has also been explored, although often starting from different phthalazine precursors. mdpi.com The reactivity of the 4-position in this compound, however, suggests its potential as a starting material for a wide array of other fused heterocyclic structures through judicious choice of the nucleophilic and cyclizing agents.

Structure Activity Relationship Sar Studies of 4 Chlorophthalazin 1 2h One Derivatives

Impact of Substituent Effects on Biological Activity

The introduction of different functional groups onto the 4-chlorophthalazin-1(2H)-one core profoundly influences its interaction with biological targets. The electronic properties, size, and lipophilicity of these substituents can alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and efficacy at the target site.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of phthalazinone derivatives, the strategic placement of halogens, particularly on aryl substituents, has been shown to be a critical determinant of potency.

For instance, in a series of 4-arylphthalazin-1(2H)-one derivatives evaluated as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), the nature of the halogen substituent on the C-4 aryl group was pivotal. An extensive SAR study led to the identification of a 4-(3,4-difluorophenyl) derivative as a highly potent MCH-R1 inhibitor with an IC₅₀ value of 1 nM. nih.gov Similarly, the presence of a 4-chlorobenzyl group at the C-4 position was found to be a key feature for the antifungal activity of several phthalazinone derivatives against dermatophytes and Cryptococcus neoformans. mdpi.comosf.io Further substitution with an additional chlorine atom at the 2' or 3' position of this benzyl (B1604629) group, however, did not lead to a significant change in antifungal activity. mdpi.com

In another study focusing on α-adrenoceptor antagonists, a 4-bromophenyl moiety was introduced at the 4-position of the phthalazin-1(2H)-one system to probe its influence on blocking activity. cu.edu.eg Research into phthalazine-based VEGFR-2 inhibitors also highlights derivatives such as 1-(4-chlorophenyl)-3-(4-((4-chlorophthalazin-1-yl)amino)phenyl)urea, underscoring the recurring importance of chloro-substituted phenyl rings in achieving significant inhibitory effects. nih.gov

| Derivative Type | Halogen Substituent | Target/Activity | Finding | Reference(s) |

| 4-Arylphthalazin-1(2H)-one | 3,4-difluorophenyl at C-4 | MCH-R1 Antagonist | Highly potent inhibitor (IC₅₀ = 1 nM) | nih.gov |

| 4-Benzylphthalazinone | 4-chlorobenzyl at C-4 | Antifungal | Determinant for potent activity | mdpi.comosf.io |

| 4-Benzylphthalazinone | 2',4'-dichlorobenzyl or 3',4'-dichlorobenzyl at C-4 | Antifungal | No significant activity change compared to 4-chlorobenzyl | mdpi.com |

| 4-Phenylphthalazinone | 4-bromophenyl at C-4 | α-Adrenoceptor Antagonist | Investigated for its role in receptor blocking | cu.edu.eg |

The electronic nature of substituents—whether they donate or withdraw electron density from the aromatic system—can dramatically alter the activity profile of phthalazinone derivatives. This is often due to changes in the molecule's ability to participate in hydrogen bonding, π-π stacking, or other non-covalent interactions within a biological target's binding site.

Studies on hybrid compounds containing a phthalazin-1(2H)-imine core revealed that the presence of electron-withdrawing groups, such as bromine or chlorine atoms on a phenyl ring, may facilitate greater anti-radical ability. mdpi.com Conversely, a significant decrease in this capability was observed for compounds bearing electron-donating substituents like methyl (-CH₃), methoxy (B1213986) (-CH₃O), or tert-butyl (-C(CH₃)₃). mdpi.com

This trend is also observed in antifungal phthalazinones. While the 4-chlorobenzyl group at C-4 was crucial for activity, the introduction of electron-donating groups such as methylsulfenyl (MeS-), methylenedioxy (-OCH₂O-), or methoxy (MeO-) onto the benzyl side chain resulted in compounds with only moderate antifungal properties. mdpi.com In the development of RAGE inhibitors, derivatives with an electron-withdrawing chlorine atom or a nitro group showed moderate inhibitory properties, as did a compound with an electron-donating methoxy group, suggesting a more complex relationship for this specific target. mdpi.com

| Substituent Type | Example Group(s) | Biological Activity Studied | General Effect on Activity | Reference(s) |

| Electron-Withdrawing | -Cl, -Br, -NO₂ | Anti-radical | Potentiates activity | mdpi.com |

| Electron-Donating | -CH₃, -OCH₃, -C(CH₃)₃ | Anti-radical | Decreases activity | mdpi.com |

| Electron-Donating | -MeS, -OCH₂O-, -MeO | Antifungal | Results in moderate activity compared to halogenated analogs | mdpi.com |

The size, shape, and chemical nature of aryl and alkyl groups substituted at various positions of the phthalazinone core are critical for specific receptor and enzyme recognition.

In antifungal derivatives, the combination of a methyl group on the N-2 position and a 4-chlorobenzyl group at the C-4 position was identified as the key structural feature for potent activity. mdpi.com Phthalazinones lacking the N-2 methyl group showed no significant antifungal effects. mdpi.com For anticancer activity, the insertion of a flexible methylene (B1212753) (-CH₂) bridge at the C-4 position of the phthalazinone moiety has been explored to enhance anti-proliferative activity against human tumor cell lines. ekb.eg

The position of a substituent can also dictate its biological effect. In a study of phthalazinone-dithiocarbamate hybrids as potential anticancer agents, significant differences in activity and selectivity were observed depending on whether the dithiocarbamate (B8719985) moiety was placed at the N-2 or C-4 position. nih.gov Generally, derivatives with the substituent at N-2 displayed better activity against A-2780 (ovarian) and MCF-7 (breast) cancer cell lines, whereas analogs with the substituent at C-4 were more selective towards the NCI-H460 (lung) cell line. nih.gov

Furthermore, in the pursuit of Aurora kinase inhibitors, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide was identified as a potent inhibitor, demonstrating the effectiveness of combining specific aryl and alkyl groups to target enzyme active sites. osf.io

Conformational Analysis and its Relation to Biological Function

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological function, as it must adopt a specific orientation to bind effectively to its target. For phthalazinone derivatives, conformational flexibility and the existence of different isomeric forms are important considerations in SAR.

Phthalazin-1(2H)-ones can exist in two readily interconvertible isomeric forms, a phenomenon known as tautomerism. wikipedia.org Specifically, they exhibit lactam-lactim tautomerism, where a proton can relocate from the nitrogen atom of the amide group (the lactam form) to the carbonyl oxygen (the lactim form). beilstein-journals.org

The equilibrium between these two tautomers can be influenced by factors such as the solvent and the electronic nature of other substituents on the molecule. nih.gov While both forms exist, one is typically predominant under physiological conditions. The biological activity of a phthalazinone derivative can be dependent on which tautomeric form is favored, as the arrangement of hydrogen bond donors and acceptors differs between the two, altering how the molecule can interact with a receptor or enzyme. nih.gov

Chemical synthesis can "lock" the molecule into one form. For example, alkylation of the phthalazinone core can occur at either the N-2 nitrogen atom or the O-atom of the carbonyl, depending on the reaction conditions. beilstein-journals.org This results in N-substituted or O-substituted derivatives, respectively, which are no longer able to interconvert. Such fixed analogs are invaluable tools in SAR studies to determine which tautomeric form is responsible for the observed biological activity.

The biological activity of this compound derivatives is ultimately governed by the sum of steric and electronic interactions between the molecule and its biological target.

Steric contributions relate to the size and shape of the substituents. A bulky substituent may sterically hinder the molecule from fitting into a narrow binding pocket, thus reducing or abolishing activity. Conversely, a properly sized group might provide favorable van der Waals interactions that enhance binding affinity. For example, the flexibility of a methylene bridge at the C-4 position can allow the attached phenyl group to adopt an optimal conformation for interaction with the target, enhancing anti-proliferative activity. ekb.eg

Pharmacophoric Elucidation and Ligand Design Strategies

The development of effective therapeutic agents based on the this compound scaffold has been heavily reliant on understanding the key molecular features that govern their interaction with biological targets. Through a combination of chemical synthesis, biological evaluation, and computational modeling, researchers have elucidated the critical pharmacophoric elements and established design principles for optimizing the potency and selectivity of these compounds.

Identification of Key Structural Features for Target Engagement

Pharmacophore modeling has been instrumental in identifying the essential structural motifs of this compound derivatives required for their biological activity, particularly as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). jst.go.jp Analysis of the binding modes of potent inhibitors has revealed a conserved set of features that are crucial for effective target engagement.

The foundational pharmacophore of these derivatives consists of the rigid, bicyclic phthalazinone system. This core structure appropriately positions the key interacting groups within the active site of the target enzyme. A critical interaction is the formation of a hydrogen bond between the lactam N-H group of the phthalazinone ring and a key amino acid residue in the target protein. jst.go.jp The amide carbonyl group of the phthalazinone also plays a vital role by forming another hydrogen bond, thus anchoring the inhibitor within the binding pocket. jst.go.jp

The substituent at the 4-position of the phthalazinone ring has been identified as a major determinant of potency and selectivity. For instance, in the case of PARP inhibitors, a benzyl group at this position has proven to be highly effective. jst.go.jp The aromatic ring of the benzyl substituent engages in π-π stacking interactions with aromatic residues, such as tyrosine, in the enzyme's active site. jst.go.jp Furthermore, substitutions on this benzyl ring can significantly modulate activity. For example, a fluorine atom on the benzyl ring can enhance binding affinity. jst.go.jp

The key pharmacophoric features for the engagement of this compound derivatives with their biological targets can be summarized as:

A hydrogen bond donor: The N-H group of the phthalazinone lactam. jst.go.jp

A hydrogen bond acceptor: The C=O group of the phthalazinone lactam. jst.go.jp

An aromatic ring system: The phthalazinone core itself, which provides a rigid scaffold.

A hydrophobic/aromatic moiety: Typically a substituted benzyl group at the 4-position, which engages in hydrophobic and aromatic interactions. jst.go.jpjst.go.jp

The following table outlines the key structural features and their roles in target engagement based on SAR studies of various this compound derivatives.

| Feature | Location | Role in Target Engagement |

| Lactam N-H | Phthalazinone Ring | Hydrogen bond donor |

| Lactam C=O | Phthalazinone Ring | Hydrogen bond acceptor |

| Benzyl Group | 4-position | Hydrophobic and π-π stacking interactions |

| Substituents on Benzyl Ring | Varies | Modulate potency and selectivity |

Development of Design Principles for Enhanced Potency and Selectivity

Building upon the understanding of the key pharmacophoric features, a set of design principles has been established to guide the synthesis of novel this compound derivatives with improved therapeutic profiles. These principles focus on optimizing the interactions with the target enzyme to achieve higher potency and selectivity.

One of the primary design strategies involves the modification of the substituent at the 4-position of the phthalazinone core. It has been demonstrated that introducing a benzyl group at this position is a crucial starting point for achieving high inhibitory activity. jst.go.jp Further optimization has shown that substitutions on this benzyl ring are critical. For instance, in the development of PARP inhibitors, placing a substituent at the meta position of the benzyl ring can significantly enhance potency. researchgate.net

The following table summarizes some of the key design principles that have emerged from SAR studies of this compound derivatives, along with the resulting impact on their biological activity.

| Design Principle | Modification | Impact on Activity |

| Introduction of a hydrophobic/aromatic moiety at the 4-position | Addition of a benzyl group | Establishes crucial hydrophobic and π-π stacking interactions, significantly increasing potency. |

| Substitution on the benzyl ring | Placing a substituent at the meta position | Can lead to a substantial increase in inhibitory potency. |

| Introduction of a terminal functional group | Addition of a piperazine (B1678402) ring to the side chain | Can improve pharmacokinetic properties and allows for further modifications to fine-tune activity. |

| Modification of the terminal functional group | Varying the substituent on the piperazine ring | The type of substituent and the length of the alkyl chain connecting to the aromatic ring can significantly influence inhibitory activity. nih.gov |

These design principles, derived from extensive SAR studies, have been instrumental in the successful development of potent and selective inhibitors based on the this compound scaffold, including clinically approved drugs. jst.go.jp The iterative process of design, synthesis, and biological evaluation continues to yield novel derivatives with improved therapeutic potential.

Biological Activities and Molecular Mechanisms of 4 Chlorophthalazin 1 2h One Derivatives

Anticancer and Antitumor Efficacy

The phthalazinone core is a structural feature in many compounds developed for cancer therapy. These derivatives exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression and the modulation of cellular pathways that lead to cell death.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. The inhibition of this receptor is a well-established strategy in cancer therapy. Several derivatives of 4-chlorophthalazin-1(2H)-one have been identified as potent inhibitors of VEGFR2.

For instance, a novel phthalazine (B143731) derivative, compound 12b, demonstrated potent VEGFR2 inhibition of 95.2% with an IC50 value of 17.8 μM. This inhibitory activity was found to be comparable to the established anticancer agent, sorafenib (B1663141). Other research has identified a series of 1-substituted-4-phenylphthalazine derivatives as effective VEGFR-2 inhibitors, with IC50 values ranging from 0.148 to 0.892 μM. Specifically, compounds designated as 2g and 4a were the most potent in this series, with IC50 values of 0.148 and 0.196 μM, respectively. The design of these molecules is often based on mimicking the pharmacophoric features of known VEGFR-2 inhibitors, incorporating a flat heteroaromatic ring, a central hydrophobic linker, a spacer with hydrogen bonding capabilities, and a terminal hydrophobic moiety.

| Compound | VEGFR2 IC50 (μM) | Reference |

|---|---|---|

| Compound 12b | 17.8 | |

| Compound 2g | 0.148 | |

| Compound 4a | 0.196 | |

| Compound 3a | 0.375 | |

| Compound 5b | 0.331 |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer treatment is to develop compounds that can selectively induce apoptosis in tumor cells. Phthalazinone derivatives have been shown to trigger this process.

One study found that treatment with a specific phthalazine derivative, compound 12b, induced apoptosis in HCT-116 colon cancer cells by 21.7-fold compared to untreated cells. This induction of apoptosis was accompanied by an arrest of the cell cycle in the S-phase. Another study reported that compound 12d, a different phthalazinone derivative, induced apoptosis in MDA-MB-231 breast cancer cells by a remarkable 64.4-fold. Newly synthesized phthalazine derivatives, including parent compounds (H1-2) and their copper (C1-2) and platinum (P1-2) complexes, were also found to be active in inducing apoptosis in human breast cancer cell lines, with the MDA-MB-231 line showing greater sensitivity.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Phthalazinone pyrazoles have been identified as a novel class of potent and selective Aurora-A kinase inhibitors.

These compounds typically exhibit high selectivity for Aurora-A over Aurora-B, often with a greater than 1000-fold difference. For example, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) was identified as an inhibitor of Aurora kinase A. Another compound, 4-(Pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one, showed remarkable and selective Aurora-A kinase inhibition with an IC50 value of 71 nM. The inhibition of Aurora-A by these derivatives can lead to improperly formed centrosomes and subsequent arrest in the G2/M phase of the cell cycle, ultimately causing cell death.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 4-(Pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one | Aurora-A Kinase | 71 |

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. In studies focusing on colon carcinoma, several compounds demonstrated potent activity against HCT-116 cells. Notably, compounds 9c, 12b, and 13c exhibited significant cytotoxicity with IC50 values of 1.58, 0.32, and 0.64 μM, respectively, which were more potent than the reference drug sorafenib (IC50 = 2.93 μM).

In the context of breast adenocarcinoma, various phthalazinone-dithiocarbamate hybrids were tested against the MCF-7 cell line. While many derivatives showed moderate inhibitory activity, compound 6g, a propargyl analogue, was found to be 1.7 times more potent than the standard chemotherapeutic agent cisplatin, with an IC50 value of 7.64 μM.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 9c | HCT-116 | 1.58 | |

| Compound 12b | HCT-116 | 0.32 | |

| Compound 13c | HCT-116 | 0.64 | |

| Compound 6g | MCF-7 | 7.64 | |

| Sorafenib (Reference) | HCT-116 | 2.93 | |

| Cisplatin (Reference) | MCF-7 | 13 |

Enzyme Inhibition and Modulation

Beyond their direct applications in oncology, phthalazinone derivatives have been investigated for their ability to inhibit other classes of enzymes.

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. It is a validated target for several classes of herbicides. A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives (compounds 7a-7w) were designed and synthesized as potential AHAS inhibitors.

In vitro enzymatic assays against wild-type A. thaliana AHAS revealed that some of these compounds displayed good enzyme inhibition activity, comparable to that of the known AHAS inhibitor KIH-6127. This research was the first to report methylphthalazin-1-one derivatives as inhibitors of AHAS, indicating a new potential application for this chemical scaffold.

Phosphodiesterase (PDE) Inhibition (PDE-3, PDE-4)

Phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE3 and PDE4. These enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation. mdpi.commdpi.com By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory cytokines. mdpi.comjddonline.com

Research has led to the development of novel series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones that show specific and potent inhibition of PDE4. nih.gov In one study, cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their corresponding 4a,5,8,8a-tetrahydro analogues demonstrated significant PDE4 inhibitory potency, with pIC₅₀ values ranging from 7.6 to 8.4. nih.gov Further investigation into the stereochemistry of these compounds revealed that the cis-(+)-enantiomers of both hexa- and tetrahydrophthalazinones exhibit high inhibitory activity against PDE4, while their (-)-counterparts are significantly less active. For instance, the N-adamantan-2-yl analogue (+)-14 was found to be a highly potent PDE4 inhibitor with a pIC₅₀ of 9.3, being 250-fold more active than its corresponding (-)-enantiomer. nih.gov

Some derivatives have been developed as dual PDE3/PDE4 inhibitors. nih.gov These hybrid compounds merge the pharmacophores of PDE4-inhibiting tetrahydro-2H-phthalazin-1-ones with those of PDE3-inhibiting 2H-pyridazin-3-ones. nih.gov These hybrids generally exhibit strong PDE4 inhibitory activity (pIC₅₀ = 7.0–8.7), with variable PDE3 inhibition (pIC₅₀ = 5.4–7.5). nih.gov

| Compound Class | Target | Inhibitory Activity (pIC₅₀) | Reference |

|---|---|---|---|

| cis-4a,5,8,8a-tetrahydro analogues | PDE4 | 7.6 - 8.4 | nih.gov |

| (+)-N-adamantan-2-yl-tetrahydrophthalazinone ((+)-14) | PDE4 | 9.3 | nih.gov |

| (-)-N-adamantan-2-yl-tetrahydrophthalazinone | PDE4 | 250-fold less active than (+) enantiomer | nih.gov |

| Phthalazinone/pyridazinone hybrids | PDE4 | 7.0 - 8.7 | nih.gov |

| Phthalazinone/pyridazinone hybrids | PDE3 | 5.4 - 7.5 | nih.gov |

Sphingosine-1-Phosphate (S1P) Lyase Inhibition

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of biological processes. mdpi.com The enzyme Sphingosine-1-phosphate lyase (SPL) is responsible for the irreversible degradation of S1P. mdpi.complos.org Inhibition of SPL leads to an accumulation of S1P, which has been explored for its therapeutic potential in autoimmune disorders. rutgers.edu

Within the broader class of phthalazine derivatives, (R)-6-(4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)nicotinamide was identified as an inhibitor of S1P lyase. mdpi.com In vitro studies using a human hepatoma cell line (HepG2 cells) showed that this compound increased S1P levels by 275% over the control. However, it did not demonstrate activity in vivo, a failure attributed to high plasma protein binding. mdpi.com This finding, while not leading to a clinical candidate, highlights the potential for the phthalazinone scaffold to be developed as an S1P lyase inhibitor.

Interaction with Key Microbial Enzymes for Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. nih.govekb.egmdpi.com Their mechanism of action is believed to involve interactions with key microbial enzymes, disrupting essential cellular processes in bacteria and fungi. ekb.eg

A study involving a series of phthalazine derivatives synthesized from 1-(4-(4-chlorophthalazin-1-yl)phenyl]-pyrrolidine-2,5-dione showed potent efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as the fungal pathogen Aspergillus niger. ekb.eg Molecular docking analyses supported these in vitro findings, revealing strong binding interactions between the compounds and essential microbial enzymes. ekb.eg

Similarly, other research has focused on synthesizing various phthalazinone derivatives and testing their antimicrobial effects. nih.govresearchgate.netresearchgate.net One study highlighted that 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one displayed remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. mdpi.com Structure-activity relationship studies indicated that the presence of a 4-chlorobenzyl group at the C-4 position and a methyl group at the N-2 position were crucial for the observed antifungal effects. mdpi.com

| Compound/Derivative Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| Derivatives of 1-(4-(4-chlorophthalazin-1-yl)phenyl]-pyrrolidine-2,5-dione | Escherichia Coli, Staphylococcus Aureus, Aspergillus niger | Potent efficacy, broad-spectrum potential | ekb.eg |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes, Cryptococcus neoformans | Remarkable antifungal activity | mdpi.com |

| Various 4-benzyl-2-substituted phthalazin-1-one derivatives | Gram-positive and Gram-negative bacteria, fungi | Promising effects | nih.gov |

Receptor Modulation and Agonist/Antagonist Activities

Alpha1-Adrenergic Receptor Modulation

Phthalazinone derivatives have been designed and synthesized as antagonists for α₁-adrenergic receptors (α₁-ARs), which are involved in the regulation of the cardiovascular and central nervous systems. nih.govresearchgate.net Research has focused on creating new series of arylpiperazine derivatives linked to a phenylphthalazin-1(2H)-one structure. nih.gov

In one such study, novel 4-(4-bromophenyl)phthalazine derivatives connected to an N-substituted piperazine (B1678402) via an alkyl spacer were developed. nih.gov Several of these compounds exhibited significant α-blocking activity. Molecular modeling was used to understand the interaction with the receptor, and compound 7j, in particular, showed the best-fitting score and the highest in vitro activity. nih.gov Another series of compounds featuring a 4-(4-methyl-phenyl)phthalazin-1(2H)-one fragment also showed high affinity and selectivity for α₁-ARs. nih.gov

Interaction with Other Relevant Biological Receptors

The phthalazinone scaffold has been utilized to develop antagonists for other significant biological receptors. Notably, derivatives have been synthesized as nonsteroidal androgen receptor (AR) antagonists. nih.gov The androgen receptor plays a vital role in male reproductive organ functions and is a key target in prostate cancer therapy. nih.gov

In a study focused on AR antagonists, compounds with a 4-benzyl-1-(2H)-phthalazinone skeleton were synthesized. Among them, compound 11c, which has two ortho-substituents on the phenyl group, demonstrated potent inhibition of cancer cell proliferation (IC₅₀: 0.18 μM) and a high binding affinity for the wild-type AR (IC₅₀: 10.9 μM). nih.gov This compound was also effective against a mutated form of the AR. Docking studies suggested that the benzyl (B1604629) group is crucial for the compound's antagonistic activity. nih.gov

Additionally, aminophthalazine derivatives have been investigated as antagonists of the human A3 adenosine receptor. nih.gov

Other Significant Biological Activities

The versatile structure of this compound derivatives has led to the discovery of a wide spectrum of other pharmacological activities. mdpi.comnih.gov These include anti-inflammatory, anticancer, and cholinesterase inhibitory effects.

Anti-inflammatory Activity: Besides PDE inhibition, phthalazinone derivatives have shown anti-inflammatory properties through other mechanisms, such as the inhibition of COX-2 and LOX-5. nih.gov A study on new phthalazinone derivatives identified two compounds, 2b and 2i, with significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to the standard drug etoricoxib. nih.gov

Anticancer Activity: The phthalazin-1(2H)-one core is considered a privileged scaffold in the development of anticancer agents. mdpi.com Various derivatives have shown anti-proliferative effects against several human cancer cell lines. nih.govmdpi.com For example, certain phthalazinone-dithiocarbamate hybrids displayed potent activity against A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast) cancer cell lines, with IC₅₀ values below 10 µM. mdpi.com

Cholinesterase Inhibition: In the search for treatments for neurodegenerative diseases like Alzheimer's, phthalazin-1(2H)-one derivatives have been designed as novel cholinesterase inhibitors. A series of donepezil (B133215) analogues based on this scaffold showed promising in vitro inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting IC₅₀ values in the low micromolar or submicrolar range, particularly against AChE. rsc.org

Antimicrobial Spectrum (Antibacterial and Antifungal)

Phthalazinone derivatives have demonstrated notable activity against a variety of microbial pathogens, including both bacteria and fungi.

Antifungal Activity: Research has highlighted the potential of phthalazinone derivatives as potent antifungal agents. One study synthesized twenty-five polysubstituted phthalazinone derivatives and tested them against a panel of pathogenic fungi. tandfonline.comresearchgate.net Among these, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable activity against standardized strains of dermatophytes and Cryptococcus neoformans. tandfonline.comresearchgate.net The study identified that the presence of a 4-chlorobenzyl substituent at the C-4 position and a methyl group at the N-2 position were crucial for the observed antifungal effects. tandfonline.com Phthalazinones lacking the N-2 methyl group showed no significant activity. tandfonline.com

Furthermore, certain phthalazinones have been shown to work synergistically with established antifungal drugs. sapub.org Studies have identified phthalazinone analogs that act as potent enhancers of fluconazole's activity against Candida albicans, with some derivatives showing efficacy at nanomolar concentrations (EC50 as low as 1 nM). sapub.org These compounds were also found to enhance the activity of isavuconazole (B1672201) and were effective against several fluconazole-resistant clinical isolates of C. albicans. sapub.org

Antibacterial Activity: Numerous studies have confirmed the antibacterial potential of phthalazinone derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govsemanticscholar.org In one study, newly synthesized Schiff bases containing a phthalazine moiety were evaluated for their antimicrobial activity. Several of these compounds exhibited moderate to strong activity against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net Another investigation into novel 1,2,4-triazolo[3,4-a]phthalazine derivatives found that most of the synthesized compounds showed inhibitory activity against Staphylococcus aureus. eurekaselect.com Similarly, the synthesis of phthalazine-aminophosphonate hybrids resulted in compounds with moderate to good antimicrobial efficacy against a range of bacterial and fungal pathogens. longdom.org The improvement of biological properties was also noted when a sugar moiety was incorporated into the phthalazine ring, with some derivatives showing significant inhibition against all tested bacterial and fungal strains. nih.gov

| Derivative Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes, Cryptococcus neoformans | Exhibited remarkable antifungal activity. N-2 methylation and C-4 chlorobenzyl group were crucial for activity. | tandfonline.comresearchgate.net |

| Bromophenyl phthalazinone | Candida albicans (including fluconazole-resistant strains) | Potent enhancer of fluconazole (B54011) activity, with EC50 as low as 1 nM. | sapub.org |

| Schiff bases with phthalazine moiety | B. subtilis, S. aureus, E. coli, P. aeruginosa | Showed moderate to strong antibacterial activities. | researchgate.net |

| 1,2,4-triazolo[3,4-a]phthalazines | Staphylococcus aureus | Most derivatives displayed inhibitory activity. | eurekaselect.com |

Anticonvulsant Properties

Phthalazinone derivatives have emerged as a promising class of compounds with significant anticonvulsant activity. Their mechanism of action is often linked to the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a role in mediating fast synaptic transmission in the central nervous system. sapub.orgnih.gov

A study focused on a series of compounds derived from a 4-(4-chlorophenyl)-(2H)-phthalazinone core, which were evaluated for their anticonvulsant effects using the pentylenetetrazole (PTZ)-induced convulsion model in mice. sapub.orgresearchgate.net The results indicated that several of the synthesized derivatives exhibited potent anticonvulsant activity. sapub.org Molecular modeling suggested that these compounds act as AMPA receptor antagonists. sapub.org

Further research into novel 7-substituted-4H- tandfonline.comsapub.orgnih.govtriazino[3,4-a]phthalazin-4-one derivatives also demonstrated significant anticonvulsant potential. scielo.br When evaluated using the maximal electroshock (MES) test, the compound 7-hexyloxy-4H- tandfonline.comsapub.orgnih.govtriazino[3,4-a]phthalazin-4-one was identified as the most potent, with a median effective dose (ED50) of 6.6 mg/kg, which was comparable to the reference drug carbamazepine. scielo.br

Similarly, a series of 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones were synthesized and tested against audiogenic seizures in mice. acs.org Most of these derivatives were more active than GYKI 52466, a well-known noncompetitive AMPA receptor antagonist. The most active compound, 4-(4-aminophenyl)-2-butylcarbamoyl-6,7-methylenedioxyphthalazin-1(2H)-one, was found to be 11 times more potent than the reference compound. acs.org This derivative also effectively suppressed seizures induced by MES and PTZ and antagonized seizures induced by AMPA and kainate, further supporting its mechanism as an AMPA receptor antagonist. acs.org

| Derivative Class | Test Model | Proposed Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives | Pentylenetetrazole (PTZ)-induced convulsions | AMPA receptor antagonism | Several derivatives showed high anticonvulsant activity. | sapub.orgresearchgate.net |

| 7-substituted-4H- tandfonline.comsapub.orgnih.govtriazino[3,4-a]phthalazin-4-ones | Maximal Electroshock (MES) | Not specified | 7-hexyloxy derivative (4e) was most potent with ED50 of 6.6 mg/kg. | scielo.br |

| 4-Aryl-6,7-methylenedioxyphthalazin-1(2H)-ones | Audiogenic seizures, MES, PTZ, AMPA-induced seizures | AMPA receptor antagonism | Compound 21 was 11-fold more potent than reference AMPA antagonist GYKI 52466. | acs.org |

Cardiotonic and Vasodilator Effects

The phthalazine nucleus is a core component of well-known vasodilator drugs like hydralazine. researchgate.net Consequently, many phthalazinone derivatives have been synthesized and investigated for their potential cardiovascular effects, particularly as vasodilators. While specific cardiotonic activities are noted in broader reviews of phthalazine derivatives longdom.org, the primary focus of detailed research has been on their ability to relax blood vessels.

A study on a series of 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives found that most of the new compounds effectively relaxed denuded aortic rings that were pre-contracted with phenylephrine. tandfonline.comnih.gov One particular compound, designated C25, almost completely suppressed the contractile effects induced by phenylephrine, high potassium chloride concentrations, ionomycin, and caffeine. tandfonline.comnih.gov The study concluded that the vasodilator effects of this compound are likely due to a reversible blockade of different types of calcium channels. tandfonline.comnih.gov